N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridin-4-ylcarbamoyl intermediate: This step involves the reaction of pyridine-4-carboxylic acid with a suitable amine to form the pyridin-4-ylcarbamoyl intermediate.
Coupling with the cyclohexanecarboxamide moiety: The intermediate is then coupled with cyclohexanecarboxylic acid or its derivatives under appropriate reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. One known target is lanosterol 14-alpha demethylase, an enzyme involved in the biosynthesis of membrane sterols . By inhibiting this enzyme, the compound disrupts the production of essential sterols, leading to the inhibition of pathogen growth . The molecular pathways involved in this process include the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
CIS-4-METHYL-N-[(1S)-3-(METHYLSULFANYL)-1-(PYRIDIN-4-YLCARBAMOYL)PROPYL]CYCLOHEXANECARBOXAMIDE: This compound also targets lanosterol 14-alpha demethylase and has similar structural features.
This compound derivatives: Various derivatives of the compound have been synthesized and studied for their enhanced biological activities and improved pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit lanosterol 14-alpha demethylase, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-(pyridin-4-ylamino)butan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15(17(22)19-14-8-10-18-11-9-14)20-16(21)13-6-4-3-5-7-13/h8-13,15H,3-7H2,1-2H3,(H,20,21)(H,18,19,22)/t15-/m0/s1 |
InChI Key |
VYLDPSVXLWTIAJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=NC=C1)NC(=O)C2CCCCC2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=NC=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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